N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a 2-fluorophenylcarboxamide moiety at position 2. This scaffold is of interest due to its structural similarity to pharmacologically active imidazothiazole derivatives, which exhibit diverse biological activities, including kinase inhibition, cytotoxicity, and aldose reductase (AR) inhibition . The 4-methoxyphenyl group enhances solubility via electron-donating effects, while the 2-fluorophenyl substituent may improve metabolic stability and target binding through hydrophobic interactions .
Properties
IUPAC Name |
N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-25-13-8-6-12(7-9-13)16-10-23-17(11-26-19(23)22-16)18(24)21-15-5-3-2-4-14(15)20/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSZMNUZOUCZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by cyclization and functionalization steps . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This approach not only reduces the reaction time but also minimizes the use of hazardous solvents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer properties, particularly against breast cancer cell lines.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets within the cell. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby disrupting the synthesis of essential cofactors required for bacterial growth . Molecular docking studies have revealed that the compound binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Imidazo[2,1-b][1,3]thiazole Core
Key Observations:
Substituent Position 6: The 4-methoxyphenyl group in the target compound likely improves solubility compared to electron-withdrawing groups like 4-chlorophenyl or 4-(methylsulfonyl)phenyl . However, chlorophenyl and sulfonyl groups enhance target binding in cytotoxic analogs (e.g., IC₅₀ = 1.4 μM for compound 5l) .
Substituent Position 3 :
- Carboxamide derivatives (e.g., target compound) show modularity for attaching diverse aryl or heteroaryl groups. Acetamide analogs (e.g., 5l) demonstrate potent cytotoxicity but may suffer from metabolic instability due to ester linkages .
- Bulkier substituents, such as N-(pyridin-3-ylmethyl) in , could hinder membrane permeability compared to the target’s 2-fluorophenyl group.
Biological Activity
N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activity of this compound based on various studies, highlighting its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by the imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological properties. The presence of fluorine and methoxy substituents on the phenyl rings enhances its lipophilicity and potentially its bioactivity.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of imidazo[2,1-b]thiazole derivatives. For instance, compounds similar to this compound have exhibited significant activity against Mycobacterium tuberculosis (Mtb). One study reported that derivatives with specific substitutions showed IC50 values ranging from 2.03 μM to 7.05 μM against Mtb H37Ra, indicating promising antitubercular activity without acute cytotoxicity towards normal cells .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | IC50 (μM) | Target Organism |
|---|---|---|
| IT10 | 7.05 | Mycobacterium tuberculosis |
| IT06 | 2.03 | Mycobacterium tuberculosis |
| IT13 | >100 | Non-tuberculous mycobacteria |
Anticancer Activity
The anticancer properties of imidazo[2,1-b]thiazole derivatives have also been extensively studied. Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, certain derivatives demonstrated IC50 values as low as 1.61 μg/mL in Jurkat cells . The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxic activity.
Table 2: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 | Jurkat |
| Compound 10 | 1.98 | A-431 |
The mechanisms underlying the biological activities of this compound and its analogs are multifaceted:
- Inhibition of Enzymatic Pathways : Many imidazo[2,1-b]thiazole derivatives inhibit key enzymes involved in cellular processes.
- Induction of Apoptosis : These compounds often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Selective Targeting : Some studies suggest that these compounds selectively inhibit Mtb while sparing non-tuberculous mycobacteria .
Case Study 1: Antitubercular Activity
A study synthesized several imidazo[2,1-b]thiazole derivatives and evaluated their antitubercular activity against Mtb H37Rv. The results indicated that specific structural modifications significantly enhanced potency while maintaining low toxicity profiles .
Case Study 2: Anticancer Efficacy
Another investigation focused on a series of imidazo[2,1-b]thiazole compounds against various cancer cell lines. The study highlighted how substitutions at different positions on the phenyl rings influenced cytotoxicity and selectivity towards cancerous cells over normal cells .
Q & A
Q. Q: What are the standard synthetic routes for preparing N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?
A: The compound is synthesized via multi-step protocols. A typical approach involves:
- Step 1 : Condensation of 5-(fluorophenyl)-[1,3,4]thiadiazol-2-amine with 4-methoxyphenacyl bromide to form the imidazo-thiazole core .
- Step 2 : Carboxamide functionalization via coupling reactions (e.g., using activated esters or carbodiimide reagents).
- Key reagents : Fluorinating agents (e.g., Selectfluor), palladium catalysts for cross-coupling, and triethylamine for deprotonation .
- Validation : Confirmed by LCMS (m/z ~423.1 [M+H]+) and NMR (e.g., δ 8.2 ppm for imidazo-thiazole protons) .
Advanced Synthesis: Reaction Optimization
Q. Q: How can reaction yields be improved during the cyclization step of the imidazo[2,1-b]thiazole core?
A: Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency due to better solubility of intermediates .
- Temperature control : Maintaining 80–100°C prevents side reactions (e.g., decomposition of nitro or methoxy groups) .
- Catalysts : Nano-MgO or ionic liquids (e.g., [BMIM]Br) improve regioselectivity and reduce reaction time .
- Monitoring : TLC or HPLC tracking ensures reaction completion before quenching .
Structural Analysis: Resolving Spectral Contradictions
Q. Q: How to address discrepancies in NMR data for imidazo-thiazole derivatives?
A: Contradictions in proton assignments (e.g., aromatic vs. heterocyclic protons) can be resolved via:
- 2D NMR : HSQC and HMBC correlations differentiate between methoxyphenyl (δ 3.8 ppm, singlet) and fluorophenyl (δ 7.1–7.4 ppm, multiplet) groups .
- X-ray crystallography : Confirms spatial arrangements (e.g., chair conformation of the thiadiazole ring, dihedral angles between substituents) .
- Comparative studies : Cross-referencing with analogs like 6-(4-chlorophenyl)imidazo[2,1-b]thiazole derivatives (δ 8.0–8.5 ppm for imidazole protons) .
Biological Activity: Mechanistic Insights
Q. Q: What methodologies are used to evaluate the anticancer potential of this compound?
A: Key assays include:
- Cytotoxicity screening : NCI-60 cell line panel testing at 10-fold dilutions (log10GI50 values < -8.00 indicate high potency, e.g., against PC-3 prostate cancer cells) .
- Apoptosis assays : Annexin V/PI staining to quantify cell death pathways .
- Target identification : Molecular docking against kinases (e.g., Fer kinase) or sirtuins (SIRT1) to predict binding affinity .
Advanced Biological Studies: Addressing Data Variability
Q. Q: How to reconcile conflicting reports on antimicrobial vs. anti-inflammatory activity?
A: Discrepancies arise from structural nuances (e.g., substituent electronegativity). Mitigation strategies:
- SAR studies : Compare analogs like 6-arylidene derivatives (e.g., nitro/methoxy substitutions alter MIC values against Candida albicans from 15.62 μg/mL to inactive) .
- Dose-response profiling : Test compound concentrations across 0.1–100 μM ranges to identify dual-activity thresholds .
- In vivo models : Carrageenan-induced edema assays in rodents (e.g., 40.3% inflammation suppression in rats with 4-hydroxy-3-methoxybenzylidene derivatives) .
Stability and Degradation Analysis
Q. Q: What are the primary degradation pathways under physiological conditions?
A: Degradation studies involve:
- pH stability : Incubate in buffers (pH 1–10) and monitor via HPLC. Methoxy groups are prone to acidic hydrolysis, while fluorophenyl rings resist oxidation .
- Metabolite profiling : LC-HRMS identifies major metabolites (e.g., demethylated or hydrolyzed carboxamide products) .
- Light sensitivity : UV-vis spectroscopy detects photodegradation (λmax ~270 nm for imidazo-thiazole chromophores) .
Computational Modeling: Validating Hypotheses
Q. Q: How to predict the impact of fluorophenyl substitution on target binding?
A: Use molecular dynamics (MD) simulations:
- Docking : Glide/SP or AutoDock Vina to model interactions with CAR (constitutive androstane receptor) or SIRT1 .
- Free energy calculations : MM-GBSA identifies favorable binding (ΔG < -40 kcal/mol for fluorophenyl vs. -32 kcal/mol for chlorophenyl analogs) .
- Electrostatic potential maps : Gaussian09 calculations show fluorine’s electron-withdrawing effects enhance hydrogen bonding with kinase ATP pockets .
Reproducibility Challenges in Scale-up Synthesis
Q. Q: What are critical factors for maintaining purity during gram-scale synthesis?
A: Key considerations:
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
- Impurity profiling : LCMS detects byproducts (e.g., dehalogenated or dimerized species) .
- Quality control : Elemental analysis (C, H, N ± 0.4%) and residual solvent testing (e.g., DMF < 500 ppm) .
Comparative Pharmacokinetics
Q. Q: How does logP influence the bioavailability of this compound?
A: LogP (~3.2, calculated via ChemDraw) suggests moderate lipophilicity. Optimize via:
- Solubility enhancers : Co-solvents (e.g., PEG 400) or cyclodextrin complexes improve aqueous solubility .
- Permeability assays : Caco-2 cell monolayers (Papp > 1 × 10<sup>−6</sup> cm/s indicates good absorption) .
- Metabolic stability : Microsomal incubation (t1/2 > 30 min in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
